molecular formula C13H18BrNO2S B8572327 N-(3-(4-bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide

N-(3-(4-bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide

Cat. No. B8572327
M. Wt: 332.26 g/mol
InChI Key: BBDNGKFONVRCEX-UHFFFAOYSA-N
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Description

N-(3-(4-bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide is a useful research compound. Its molecular formula is C13H18BrNO2S and its molecular weight is 332.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-(4-bromophenyl)oxetan-3-yl)-2-methylpropane-2-sulfinamide

Molecular Formula

C13H18BrNO2S

Molecular Weight

332.26 g/mol

IUPAC Name

N-[3-(4-bromophenyl)oxetan-3-yl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H18BrNO2S/c1-12(2,3)18(16)15-13(8-17-9-13)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3

InChI Key

BBDNGKFONVRCEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1(COC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 50 mL round-bottomed flask was added 1,4-dibromobenzene (2.85 g, 12.07 mmol) in tetrahydrofuran (40.2 ml). The solution was cooled to −78° C. and n-butyl lithium (4.51 ml, 11.26 mmol) was added dropwise. The mixture was stirred for 1 hour at −78° C. 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (1.41 g, 8.05 mmol) was added as a tetrahydrofuran solution (ca 1 ml) and the reaction was stirred for 10 minutes and warmed to room temperature. Saturated ammonium chloride was added followed by water and dichloromethane. The aqueous layer was extracted twice with dichloromethane and the combined organics were dried with magnesium sulfate, filtered and concentrated under vacuum. The residue was purified by regular phase, flash column chromatography to give the title compound.
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1.41 g
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Synthesis routes and methods II

Procedure details

A solution of n-butyllithium in hexanes (1.65M, 4.92 mL) was added dropwise to a solution of 1,4-dibromobenzene (2.05 g) in THF (25 mL) dropwise over the course of 30 min at −78° C. The resulting mixture was stirred at the same temperature for 1 h. To the mixture was added a solution of 2-methyl-N-oxetan-3-ylidenepropane-2-sulfinamide (1.02 g) in THF (5 mL) dropwise over the course of 30 min at −78° C. The reaction mixture was stirred for an additional 30 min. at −78° C. then allowed to warm to room temperature. After being stirred for 1 h at room temperature, the reaction mixture was quenched by addition of saturated ammonium chloride aqueous solution. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with saturated sodium bicarbonate solution then brine. The organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (50-100% ethyl acetate in hexanes then 5% methanol in ethyl acetate) gave the product (1.85 g, 96%). 1HNMR (CDCl3) 400 MHz δ: 7.55 (d, J=8.7 Hz, 2H), 7.27 (d, J=8.7 Hz, 2H), 5.16 (d, J=6.9 Hz, 1H), 5.06 (d, J=6.9 Hz, 1H), 5.02 (d, J=6.9 Hz, 1H), 4.94 (d, J=6.9 Hz, 1H), 4.05 (br s, 1H), 1.22 (s, 9H). LCMS: 332, 334 [M+H].
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2.05 g
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hexanes
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4.92 mL
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solvent
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25 mL
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solvent
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1.02 g
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5 mL
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Yield
96%

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